molecular formula C15H20N2O2 B5134214 N-(4-butylphenyl)-N'-cyclopropylethanediamide

N-(4-butylphenyl)-N'-cyclopropylethanediamide

Cat. No. B5134214
M. Wt: 260.33 g/mol
InChI Key: BZGGUMJJXVUBGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-butylphenyl)-N'-cyclopropylethanediamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel expressed in sensory neurons and is involved in the perception of pain, heat, and inflammation. BCTC has been extensively studied for its potential use in the treatment of pain and inflammatory disorders.

Mechanism of Action

N-(4-butylphenyl)-N'-cyclopropylethanediamide binds to the pore region of TRPV1 and blocks the influx of cations, thereby inhibiting its activation. TRPV1 is activated by various stimuli such as heat, capsaicin, and acidic pH. Activation of TRPV1 leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain and inflammation. By blocking TRPV1 activation, N-(4-butylphenyl)-N'-cyclopropylethanediamide can reduce the release of these neuropeptides and alleviate pain and inflammation.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-N'-cyclopropylethanediamide has been shown to reduce pain and inflammation in various animal models of disease. It has been shown to be effective in reducing pain in models of neuropathic pain, inflammatory pain, and visceral pain. N-(4-butylphenyl)-N'-cyclopropylethanediamide has also been shown to reduce inflammation in models of arthritis and colitis. The exact mechanism by which N-(4-butylphenyl)-N'-cyclopropylethanediamide exerts its effects is not fully understood, but it is believed to be due to its inhibition of TRPV1.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-butylphenyl)-N'-cyclopropylethanediamide in lab experiments is its potency and selectivity for TRPV1. N-(4-butylphenyl)-N'-cyclopropylethanediamide has been shown to be more potent and selective than other TRPV1 antagonists such as capsazepine and ruthenium red. This makes N-(4-butylphenyl)-N'-cyclopropylethanediamide a useful tool for studying the role of TRPV1 in pain and inflammation. One limitation of using N-(4-butylphenyl)-N'-cyclopropylethanediamide is its potential off-target effects. While N-(4-butylphenyl)-N'-cyclopropylethanediamide is selective for TRPV1, it may also interact with other ion channels or receptors, leading to unintended effects.

Future Directions

There are several future directions for the study of N-(4-butylphenyl)-N'-cyclopropylethanediamide and its potential use in the treatment of pain and inflammatory disorders. One direction is the development of more potent and selective TRPV1 antagonists. Another direction is the study of the long-term effects of TRPV1 inhibition, as chronic inhibition of TRPV1 may have unintended consequences. Additionally, the use of N-(4-butylphenyl)-N'-cyclopropylethanediamide in combination with other therapies may be explored to enhance its efficacy and reduce potential side effects. Finally, the development of novel drug delivery systems for N-(4-butylphenyl)-N'-cyclopropylethanediamide may improve its bioavailability and therapeutic potential.

Synthesis Methods

N-(4-butylphenyl)-N'-cyclopropylethanediamide can be synthesized using a multi-step process starting from 4-butylbenzaldehyde and cyclopropylamine. The synthesis involves the formation of an imine intermediate followed by reduction and cyclization to form the final product. The purity of N-(4-butylphenyl)-N'-cyclopropylethanediamide can be determined using various analytical techniques such as HPLC and NMR.

Scientific Research Applications

N-(4-butylphenyl)-N'-cyclopropylethanediamide has been used in various scientific research applications to study the role of TRPV1 in pain and inflammation. It has been shown to block TRPV1-mediated responses in vitro and in vivo, indicating its potential use as a therapeutic agent. N-(4-butylphenyl)-N'-cyclopropylethanediamide has also been used to study the physiological and biochemical effects of TRPV1 activation and inhibition.

properties

IUPAC Name

N'-(4-butylphenyl)-N-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)15(19)17-13-9-10-13/h5-8,13H,2-4,9-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGGUMJJXVUBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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